molecular formula C16H16O6 B14742614 Vanilloin CAS No. 5463-23-0

Vanilloin

Cat. No.: B14742614
CAS No.: 5463-23-0
M. Wt: 304.29 g/mol
InChI Key: QUPJTPYPQZUQPY-UHFFFAOYSA-N
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Description

Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and is the primary component responsible for the characteristic flavor and aroma of vanilla beans. Vanillin is widely used in the food, fragrance, and pharmaceutical industries due to its pleasant scent and flavor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillin can be synthesized through several methods:

Industrial Production Methods

Industrial production of vanillin primarily relies on the guaiacol and lignin methods due to their cost-effectiveness and scalability. The guaiacol method involves the use of petrochemicals, while the lignin method is more environmentally friendly as it uses renewable resources .

Chemical Reactions Analysis

Types of Reactions

Vanillin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Vanillin is often compared with other similar compounds:

Vanillin stands out due to its unique combination of flavor, aroma, and wide range of applications in various industries.

Biological Activity

Vanillin, a phenolic compound primarily derived from vanilla beans, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various pharmacological properties of vanillin, including its neuroprotective, antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by detailed research findings and case studies.

Overview of Biological Activities

Vanillin exhibits a broad spectrum of biological activities. Here is a summary of its key effects:

Biological Activity Description References
Neuroprotective Protects neurons from oxidative stress and apoptosis; inhibits amyloid aggregation and cholinesterase activity.
Antioxidant Scavenges free radicals and reduces lipid peroxidation, enhancing cellular antioxidant defenses.
Anti-inflammatory Reduces levels of pro-inflammatory cytokines and inhibits nitric oxide production in microglial cells.
Antimicrobial Exhibits antibacterial properties against various pathogens and enhances antibiotic efficacy.
Anticancer Induces apoptosis in cancer cells and inhibits tumor growth through multiple mechanisms.

Neuroprotective Effects

Vanillin has been shown to protect neuronal cells in various models of neurodegeneration. A study indicated that vanillin significantly inhibited acetylcholinesterase (AChE) activity with an IC50 of 5.6 µg/mL, which is crucial for managing conditions like Alzheimer's disease . Furthermore, it demonstrated protective effects against oxidative stress induced by rotenone in SH-SY5Y neuroblastoma cells by modulating MAPK pathways and reducing reactive oxygen species (ROS) production .

Antioxidant Activity

Research highlights vanillin's potent antioxidant capabilities. It has been reported to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase while decreasing malondialdehyde (MDA) levels in animal models . This dual action not only mitigates oxidative damage but also supports overall cellular health.

Anti-inflammatory Properties

Vanillin's anti-inflammatory effects have been documented in both in vitro and in vivo studies. For instance, it inhibited the production of pro-inflammatory cytokines (IL-1β, IL-6) in microglial BV-2 cells exposed to lipopolysaccharides (LPS) . In animal models, vanillin administration reduced inflammation markers in conditions like chronic kidney disease .

Antimicrobial Effects

Vanillin has demonstrated significant antimicrobial properties against various bacteria. It enhances the efficacy of antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . This property positions vanillin as a potential adjunct therapy in combating antibiotic resistance.

Anticancer Potential

The anticancer properties of vanillin have been explored through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of cell proliferation. Studies have shown that vanillin can downregulate oncogenic pathways while upregulating tumor suppressor genes . Its ability to bind DNA may also contribute to its anticancer effects by interfering with replication processes .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a rodent model of Parkinson's disease induced by rotenone, vanillin treatment significantly reduced dopaminergic neuron loss and improved behavioral outcomes. The study highlighted that co-treatment with vanillin decreased the expression of apoptotic markers and restored mitochondrial function .

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial activity of vanillin derivatives found that these compounds effectively inhibited bacterial growth and biofilm formation in MRSA strains. The results suggest that vanillin could be developed into a novel antimicrobial agent or used to enhance existing antibiotics .

Properties

IUPAC Name

2-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15,17-19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPJTPYPQZUQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)C2=CC(=C(C=C2)O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-23-0
Record name Vanilloin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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